2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
This compound features a chloro-dimethoxyquinoline moiety linked via an ethyl group to an isoindole-1,3-dione core. Its molecular formula is C₂₁H₁₈ClN₂O₄, with a molecular weight of approximately 421.84 g/mol (estimated from structural analogs ). The isoindole-dione core is a common pharmacophore in medicinal chemistry, known for its versatility in drug design .
Properties
IUPAC Name |
2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-27-17-10-13-9-12(19(22)23-16(13)11-18(17)28-2)7-8-24-20(25)14-5-3-4-6-15(14)21(24)26/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZICGUCZASSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143095 | |
| Record name | 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-51-8 | |
| Record name | 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-Chloro-6,7-dimethoxy-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound combines an isoindole core with a chloroquinoline substituent, which may enhance its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN2O4
- Molecular Weight : 396.83 g/mol
- CAS Number : 1105193-51-8
The unique structure of this compound suggests that it may exhibit diverse biological activities, particularly in anti-inflammatory and anticancer contexts.
Biological Activity Overview
Research indicates that derivatives of isoindole-1,3-dione, including this compound, show significant biological activities:
-
Cyclooxygenase Inhibition :
- Several studies have demonstrated that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
- In particular, some derivatives exhibited greater inhibition of COX-2 than the reference drug meloxicam, indicating their potential as anti-inflammatory agents .
- Oxidative Stress Scavenging :
- Cytotoxicity :
Table 1: Biological Activities of Related Isoindole Derivatives
Case Studies
-
Cyclooxygenase Inhibition Study :
A study evaluated nine new isoindole derivatives for their COX inhibitory activity. Among them, two compounds showed a higher affinity ratio for COX-2 over COX-1 compared to meloxicam, suggesting their potential as selective anti-inflammatory agents . -
Oxidative Stress Study :
Another research highlighted the ability of these compounds to reduce oxidative stress markers in cellular models. The derivatives showed significant scavenging activity against ROS and RNS, which may contribute to their protective effects against oxidative damage .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : The structural features allow binding within the active site of COX enzymes.
- Antioxidant Activity : The presence of methoxy groups may enhance electron donation capabilities, leading to effective ROS scavenging.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole-1,3-dione Core
Key Observations :
- The target compound’s quinoline system distinguishes it from analogs with simpler alkyl or PEG chains. Quinoline derivatives are widely explored for antimicrobial and anticancer properties due to their planar aromatic structure and ability to intercalate biomolecules .
- Folpet () shares the isoindole-dione core but is modified with a trichloromethylthio group, rendering it a pesticide rather than a therapeutic candidate .
- The PEG-containing analog () demonstrates how side-chain modifications improve solubility, a feature the target compound may lack due to its lipophilic substituents .
Comparison with Heterocyclic Derivatives
Quinazoline vs. Quinoline Derivatives
- 4-Amino-6,7-dimethoxyquinazoline derivative (: C₂₂H₂₃N₅O₄, MW 421.45): Replaces the quinoline ring with a quinazoline system. Contains an amino group and methylamino-propyl side chain. Likely targets folate metabolism or tyrosine kinases (common for quinazolines in cancer therapy) . The target compound’s chloro substituent may enhance electrophilicity, affecting receptor binding compared to the amino group in this analog.
Isoquinoline Derivatives ()
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d): Features an isoquinoline core with ester and methyl groups.
- Contrasts with the target compound’s lipophilic chloro and methoxy groups .
Research Findings and Implications
- Electronic Properties: The chloro and methoxy groups on the target compound’s quinoline ring may stabilize charge-transfer interactions, critical for binding to kinase ATP pockets .
- Metabolic Stability : Compared to PEG-modified analogs (), the target compound’s lipophilicity could reduce aqueous solubility but improve membrane permeability .
Preparation Methods
General Method for the Preparation of the Mannich Bases A–D
- Reactants Dissolution: Dissolve reactants in ethanol (A , B , C ) or ethanol and n-hexane (1:1) (D ).
NMR Spectroscopy: Obtain \$$^1H$$ NMR plots which are available in supplementary files.
Compound A : N-[(4-phenyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione:
\$$^1H$$ NMR w CDCl3δ [ppm]: 2.71–3.0 (distorted t-4H, -CH2-N-(C\$${6}\$$H\$${5}\$$)\$${2}\$$); 3.07–3.35 (distorted t-4H, -(C\$${2}\$$H\$${2}\$$)-N-C\$${6}\$$H\$$_{5}\$$); 4.73 (s- 2H, =N-CH-N=); 6.89–7.25 (m- 5H, 2Haromatic of phenyl); 7.74–7.77 (m- 2H,...
General Method for the Preparation of the 2-chloro-1-(N-arylopiperazinyl)ethanone 1–5
- Reactants Dissolution: Dissolve 1-(3-trifluoromethyl)piperazine (2 ) (2.3 g; 0.01 mol)/1-(2,3 or 4–methoxyphenyl)piperazine (3 , 4 , 5 )(1.62g, 0,01 mol) and triethylamine (1.4 g; 0.013 mol) in 100 mL of diethyl ether.
- Addition of Chloroacetyl Chloride: Add Chloroacetyl chloride (1.13 g, 0.01 mol) in 35 mL of diethyl ether slowly over 1 h.
- Stirring: Allow the mixture to stir at room temperature for 30 min, then evaporate the solvent completely under reduced pressure.
- Dissolution and Separation: Dissolve the residue in 120 mL of CHCl\$${3}\$$ and 20 mL of water. Separate and dry the organic layer using Na\$${2}\$$SO\$$_{4}\$$.
Reaction Conditions
Reaction conditions, including temperature, pressure, and the use of catalysts, are critical for optimizing yield and purity. Industrial methods generally involve scaled-up versions of laboratory procedures to achieve high yields while maintaining compound integrity.
Chemical Reactions
This compound is involved in several chemical reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction, typically performed under controlled conditions to ensure optimal outcomes.
Spectral Data
Relevant \$$^1$$H NMR data is available in the supplementary material.
Applications
This compound has applications in diverse scientific fields:
- Medicinal Chemistry: As a potential therapeutic agent.
- Pharmacology: To study its effects on biological systems.
- Materials Science: In the development of new materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : The compound is synthesized via cascade reactions involving substituted 2-acylbenzoic acids and isatoic anhydrides. A typical procedure uses p-toluenesulfonic acid as a catalyst, heated at 140°C for 4–6 hours. Purification is achieved through column chromatography with ethyl acetate/hexane gradients. Yield optimization focuses on controlling reaction stoichiometry and catalyst loading .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization includes:
- NMR spectroscopy (¹H/¹³C) for structural elucidation.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC (>95% purity threshold).
- Physicochemical properties : LogP (2.8), polar surface area (PSA: 78 Ų), and melting point (215–220°C) are critical for solubility and bioavailability assessments .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Methodological Answer : In vitro assays include:
- Antiviral activity : Inhibition of viral replication in HeLa cells (IC₅₀ determination).
- Anticancer screening : MTT assays against human cancer cell lines (e.g., A549, MCF-7). Dose-response curves and selectivity indices (SI) are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize synthesis yield and selectivity?
- Methodological Answer : DOE models (e.g., factorial design) evaluate variables like temperature (120–160°C), catalyst concentration (1–5 mol%), and reaction time (2–8 hours). Response surface methodology (RSM) identifies optimal conditions, reducing experimental iterations by 40–60% while maintaining >85% yield .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (cell line selection, incubation time). Mitigation strategies:
- Standardized protocols : Use identical cell passages and assay controls.
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) to differentiate intrinsic activity from artifact .
- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) for target binding affinity .
Q. What computational methods predict its reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron density to predict reactive sites (e.g., quinoline ring’s electrophilic susceptibility) .
- Molecular docking (MOE/GOLD) : Simulates binding to targets (e.g., topoisomerase II) using PDB structures. Focus on hydrogen bonding with dimethoxy groups and hydrophobic interactions with isoindole .
Q. What are the handling precautions and toxicity considerations for this compound?
- Methodological Answer :
- Toxicity data : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) requires PPE (gloves, lab coat, fume hood) .
- Storage : Desiccated at –20°C under argon to prevent hydrolysis.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
